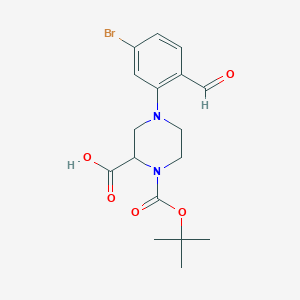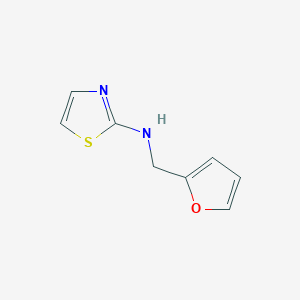
Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate
概要
説明
Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate is a chemical compound with the molecular formula C7H3BF7K and a molecular weight of 270.00 g/mol. This compound is part of the organoboron family and is known for its utility in various chemical reactions, particularly in cross-coupling reactions.
作用機序
Mode of Action
It is believed to interact with its targets, leading to changes at the molecular level
Biochemical Pathways
It is likely that the compound influences several pathways, leading to downstream effects . More research is required to understand these effects in detail.
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound
Result of Action
It is believed that the compound’s interaction with its targets leads to changes at the molecular and cellular levels . More research is needed to elucidate these effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s activity
生化学分析
Biochemical Properties
Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate plays a significant role in biochemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The interaction between this compound and these biomolecules is primarily based on its ability to act as a boron source, which is crucial for the catalytic cycle of the reaction .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is mediated through its interaction with specific cellular receptors and enzymes, leading to alterations in intracellular signaling cascades. These changes can result in modified gene expression patterns and metabolic fluxes, ultimately affecting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. It binds to active sites of enzymes, altering their catalytic activity and influencing the overall reaction kinetics. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over extended periods, leading to reduced efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert its intended biochemical effects. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal physiological processes. Threshold effects have been observed, indicating a dosage-dependent response in animal studies .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can influence metabolic fluxes and alter metabolite levels, impacting overall cellular metabolism. Enzymes such as cytochrome P450 may play a role in the biotransformation of this compound, leading to the formation of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity and overall efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles and mechanisms .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate typically involves the reaction of 2-fluoro-4-(trifluoromethyl)phenylboronic acid with potassium fluoride under specific conditions. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction parameters to ensure purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate is primarily used in cross-coupling reactions, such as Suzuki-Miyaura coupling. It can also undergo other reactions like oxidation, reduction, and substitution.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an organic solvent (e.g., toluene or water).
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides or alkyl groups can be introduced using appropriate conditions.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Various oxidized derivatives depending on the substrate.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Its ability to tolerate a wide range of functional groups makes it a versatile reagent in complex molecule synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its incorporation into drug molecules can enhance their stability and efficacy.
Medicine: In medicinal chemistry, this compound is used to develop new drugs with improved pharmacokinetic properties. Its trifluoromethyl group can increase the metabolic stability of drug candidates.
Industry: The compound finds applications in the agrochemical industry for the synthesis of herbicides and pesticides. Its unique properties make it suitable for creating compounds that are effective against a wide range of pests.
類似化合物との比較
Potassium 2-fluoro-4-(trifluoromethyl)phenylboronic acid
Potassium 2-fluoro-4-(trifluoromethyl)phenyltriflate
Potassium 2-fluoro-4-(trifluoromethyl)phenylchloroborate
Uniqueness: Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate is unique due to its trifluoromethyl group, which enhances its reactivity and stability compared to similar compounds. This makes it particularly useful in cross-coupling reactions where high reactivity and stability are required.
特性
IUPAC Name |
potassium;trifluoro-[2-fluoro-4-(trifluoromethyl)phenyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BF7.K/c9-6-3-4(7(10,11)12)1-2-5(6)8(13,14)15;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFIFIUHQRJHJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)C(F)(F)F)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BF7K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660273 | |
| Record name | Potassium trifluoro[2-fluoro-4-(trifluoromethyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150655-12-1 | |
| Record name | Potassium trifluoro[2-fluoro-4-(trifluoromethyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1150655-12-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1417844.png)

![3-(6,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid](/img/structure/B1417849.png)
![[1-(2-Methoxyethyl)piperidin-4-yl]methanol](/img/structure/B1417850.png)


![N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine](/img/structure/B1417854.png)


![2-[(E,3E)-3-[3,3-Dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B1417858.png)



![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1417863.png)
